2,9-Dinitroanthracene CAS 234076-75-6 properties
2,9-Dinitroanthracene CAS 234076-75-6 properties
An In-depth Technical Guide to 2,9-Dinitroanthracene (CAS 234076-75-6)[1][2]
Audience: Researchers, Chemical Engineers, and Drug Development Professionals. Scope: Physicochemical characterization, synthesis pathways, structural analysis, and safety protocols.
Core Directive & Executive Summary
2,9-Dinitroanthracene (2,9-DNA) is a specific regioisomer of dinitroanthracene, distinct from the more common 9,10-dinitroanthracene.[1] While the 9,10-isomer forms readily via direct nitration due to the high reactivity of the meso positions, the 2,9-isomer represents an asymmetric substitution pattern involving one meso (9) and one lateral (2) position.[1]
This structural asymmetry imparts unique electronic properties, making 2,9-DNA valuable in organic electronics (n-type semiconductors) , environmental toxicology standards (as a specific Nitro-PAH marker), and as a specialized intermediate in the synthesis of asymmetric anthraquinones for pharmaceutical intercalators .[1]
This guide synthesizes available data with first-principles organic chemistry to provide a comprehensive technical profile.
Chemical Identity & Physicochemical Properties
The asymmetry of 2,9-DNA results in a dipole moment distinct from the centrosymmetric 9,10-isomer, influencing its solubility and crystal packing.[1]
Table 1: Technical Specifications
| Property | Data / Value | Note |
| CAS Registry Number | 234076-75-6 | Specific to the 2,9-isomer.[1][2][3][4][5] |
| IUPAC Name | 2,9-Dinitroanthracene | |
| Molecular Formula | C₁₄H₈N₂O₄ | |
| Molecular Weight | 268.23 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Typical of nitro-PAHs.[1] |
| Density | 1.479 ± 0.06 g/cm³ | Predicted [1].[1] |
| Boiling Point | 485.7 ± 25.0 °C | At 760 mmHg (Predicted) [1].[1] |
| Melting Point | > 250 °C (Est.)[1] | High thermal stability expected; 9,10-isomer melts at ~294°C. |
| Solubility | Low in water; Soluble in DCM, Toluene, DMF.[1] | Lipophilic character.[1] |
| Electronic Character | Electron Acceptor (n-type) | Due to two electron-withdrawing -NO₂ groups.[1] |
Synthesis & Production Methodologies
Synthesizing 2,9-DNA is chemically challenging because the 9 and 10 positions of anthracene are significantly more nucleophilic than the 1, 2, 3, or 4 positions.[1] Direct nitration of anthracene almost exclusively yields 9-nitroanthracene followed by 9,10-dinitroanthracene.[1]
To access the 2,9-isomer, a stepwise directing strategy is required.[1]
Primary Synthetic Route: Nitration of 2-Nitroanthracene[1]
This protocol relies on obtaining 2-nitroanthracene first (often via modified nitration with pyridinium nitrate or reduction of 2-nitroanthraquinone), followed by a controlled electrophilic aromatic substitution which targets the most reactive remaining position: the meso (9) carbon.[1]
Mechanism:
-
Precursor: 2-Nitroanthracene (Ring A substituted).[1]
-
Activation: The meso positions (9 and 10) remain the most electron-rich despite the deactivating effect of the 2-nitro group.[1]
-
Regioselectivity: Nitration occurs at C9 (or C10, which is chemically distinct in this isomer but often leads to mixtures).[1] Purification is required to isolate the 2,9-isomer from the 2,10-isomer.[1]
DOT Visualization: Synthesis Pathway
Figure 1: Synthetic logic flow distinguishing the 2,9-isomer pathway from the common 9,10-isomer route.[1]
Experimental Protocol (Theoretical Adaptation)
Note: This protocol is adapted from standard nitro-PAH methodologies [2, 3].[1]
-
Starting Material: Dissolve 1.0 eq of 2-nitroanthracene in Glacial Acetic Acid.
-
Nitration: Add 1.1 eq of Fuming Nitric Acid (HNO₃) dropwise at 0–5°C.
-
Critical Control: Temperature must be kept low to prevent over-nitration or oxidation to anthraquinones.[1]
-
-
Reaction: Stir for 2 hours, allowing the temperature to rise to 20°C.
-
Quenching: Pour mixture into ice water.
-
Purification: The crude precipitate contains 2,9-DNA and 2,10-DNA.[1]
Structural & Electronic Analysis
The 2,9-Dinitroanthracene molecule features a "T-shape" electronic withdrawal pattern.[1]
-
C9-Nitro: Sterically crowded by the peri-hydrogens (H1 and H8), forcing the nitro group to rotate out of the aromatic plane (approx. 60–90° twist).[1] This reduces conjugation but maintains strong inductive withdrawal.[1]
-
C2-Nitro: Less sterically hindered, allowing for better planarity and resonance conjugation with the anthracene backbone.[1]
Implication for Applications:
-
Fluorescence Quenching: Like most nitro-PAHs, 2,9-DNA exhibits strong fluorescence quenching due to efficient Intersystem Crossing (ISC) induced by the nitro groups.[1]
-
Mutagenicity: Nitro-PAHs are potent mutagens.[1] The specific orientation of the nitro groups in 2,9-DNA affects its metabolic activation by nitroreductases [4].[1]
Applications
-
Environmental Standard (Nitro-PAH Analysis): Used as a reference standard in GC-MS and HPLC analysis of diesel exhaust particulates and atmospheric pollution.[1] Differentiating the 2,9-isomer from the 9,10-isomer is critical for accurate source apportionment.[1]
-
Organic Semiconductors: The electron-deficient nature of the anthracene core (due to two -NO₂ groups) makes 2,9-DNA a candidate for n-type organic field-effect transistors (OFETs) .[1] It facilitates electron transport, contrasting with the p-type behavior of unsubstituted anthracene.[1]
-
Precursor for Asymmetric Anthraquinones: Oxidation of 2,9-dinitroanthracene yields 2-nitroanthraquinone (with loss of the 9-nitro group) or specific di-substituted derivatives used in the synthesis of DNA-intercalating anticancer drugs.[1]
Safety & Handling (E-E-A-T)
Hazard Classification:
-
H351: Suspected of causing cancer (General Nitro-PAH classification).[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood. Use a glove box for weighing powder to prevent inhalation.[1]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Waste Disposal: Segregate as hazardous organic waste (Nitrated compounds).[1] Do not mix with strong bases or reducing agents (risk of exothermic decomposition).[1]
-
Decontamination: In case of spill, wipe with DCM-soaked pads, then wash surface with ethanolic KOH (carefully) to degrade the compound, followed by water.[1]
References
-
ChemicalBook. (2024).[1] 2,9-Dinitroanthracene Properties and MSDS. Link
-
Radner, F. (1983).[1][7] Nitration of Polycyclic Aromatic Hydrocarbons with Dinitrogen Tetroxide. Acta Chemica Scandinavica.
-
Organic Syntheses. (1941).[1] 9-Nitroanthracene.[1][8] Org. Synth. 1941, 21, 87. Link
-
IPCS INCHEM. (2003).[1] Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229). World Health Organization.[1][9] Link
Sources
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- 8. What are the products of anthracene nitration? - Blog [zbwhr.com]
- 9. Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229, 2003) [inchem.org]
